molecular formula C17H23NO2 B8761167 (2,2-DIETHOXYETHYL)-NAPHTHALEN-YLMETHYL-AMINE

(2,2-DIETHOXYETHYL)-NAPHTHALEN-YLMETHYL-AMINE

Cat. No.: B8761167
M. Wt: 273.37 g/mol
InChI Key: RSQQOWTUKNFYLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,2-DIETHOXYETHYL)-NAPHTHALEN-YLMETHYL-AMINE is an organic compound with the molecular formula C17H23NO2 This compound is characterized by the presence of a naphthalene ring attached to an ethanamine backbone, which is further substituted with two ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-DIETHOXYETHYL)-NAPHTHALEN-YLMETHYL-AMINE typically involves the reaction of naphthalen-1-ylmethylamine with diethyl oxalate under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified using large-scale chromatography or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

(2,2-DIETHOXYETHYL)-NAPHTHALEN-YLMETHYL-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalen-1-ylmethyl ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a catalyst.

Major Products

    Oxidation: Naphthalen-1-ylmethyl ketones.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

(2,2-DIETHOXYETHYL)-NAPHTHALEN-YLMETHYL-AMINE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-DIETHOXYETHYL)-NAPHTHALEN-YLMETHYL-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with similar structural features but different functional groups.

    2,2-diethoxyethanamine: A simpler analog with similar ethoxy substitution but lacking the naphthalene ring.

Uniqueness

(2,2-DIETHOXYETHYL)-NAPHTHALEN-YLMETHYL-AMINE is unique due to the presence of both the naphthalene ring and the ethoxy-substituted ethanamine backbone. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

2,2-diethoxy-N-(naphthalen-1-ylmethyl)ethanamine

InChI

InChI=1S/C17H23NO2/c1-3-19-17(20-4-2)13-18-12-15-10-7-9-14-8-5-6-11-16(14)15/h5-11,17-18H,3-4,12-13H2,1-2H3

InChI Key

RSQQOWTUKNFYLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNCC1=CC=CC2=CC=CC=C21)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-naphthaldehyde (2.2 ml, 16.0 mmol) in tetrahydrofuran (6 ml) was added 2,2-diethoxyethanamine (2.9 ml, 20.0 mmol) and the mixture was stirred at room temperature 0.5 hr. And then sodium triacetoxyborohydride (10.6 g, 50 mmol) was added and the mixture was stirred for additional 4 hr. The reaction mixture was diluted with ethyl acetate (200 ml) and washed with saturated aqueous sodium bicarbonate (200 ml), water (200 ml) and brine (200 ml). The organic layer was dried over magnesium sulfate (5 g) and filtered. The filtrate was concentrated in vacuo and the residue was purified by silica gel column chromatography (eluent: n-hexane:ethyl acetate=100:0 to 70:30) to obtain the title compound (3.0 g, 46%).
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
46%

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